molecular formula C17H18ClN3O3 B14919198 7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one

7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one

Cat. No.: B14919198
M. Wt: 347.8 g/mol
InChI Key: ZLIYCZCOVUWXDN-UHFFFAOYSA-N
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Description

7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[3,4-D]pyrimidinones. This compound is characterized by its unique structure, which includes a chloropropanoyl group, a methoxyphenyl group, and a tetrahydropyrido[3,4-D]pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one typically involves multiple steps:

    Formation of the Pyrido[3,4-D]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-D]pyrimidinone core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Addition of the Chloropropanoyl Group: The chloropropanoyl group is added via an acylation reaction, typically using 2-chloropropanoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrido[3,4-D]pyrimidinone core, potentially leading to the formation of dihydropyrido derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrido derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for certain receptors or enzymes, providing insights into biochemical processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Chloropropanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one: Lacks the methoxy group.

    7-(2-Chloropropanoyl)-2-(4-hydroxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one: Contains a hydroxy group instead of a methoxy group.

    7-(2-Chloropropanoyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one: Contains a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

7-(2-chloropropanoyl)-2-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H18ClN3O3/c1-10(18)17(23)21-8-7-13-14(9-21)19-15(20-16(13)22)11-3-5-12(24-2)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,19,20,22)

InChI Key

ZLIYCZCOVUWXDN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)N=C(NC2=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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